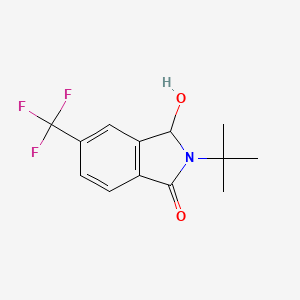

2-T-Butyl-3-hydroxy-5-(trifluoromethyl)isoindolin-1-one

Description

Properties

IUPAC Name |

2-tert-butyl-3-hydroxy-5-(trifluoromethyl)-3H-isoindol-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14F3NO2/c1-12(2,3)17-10(18)8-5-4-7(13(14,15)16)6-9(8)11(17)19/h4-6,11,19H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YXAHLDWXVSCZAL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)N1C(C2=C(C1=O)C=CC(=C2)C(F)(F)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14F3NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30682136 | |

| Record name | 2-tert-Butyl-3-hydroxy-5-(trifluoromethyl)-2,3-dihydro-1H-isoindol-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30682136 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

273.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1242336-73-7 | |

| Record name | 2-(1,1-Dimethylethyl)-2,3-dihydro-3-hydroxy-5-(trifluoromethyl)-1H-isoindol-1-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1242336-73-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-tert-Butyl-3-hydroxy-5-(trifluoromethyl)-2,3-dihydro-1H-isoindol-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30682136 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 2-tert-Butyl-3-hydroxy-5-(trifluoromethyl)isoindolin-1-one

Introduction: The Significance of Trifluoromethylated Isoindolinones

The isoindolin-1-one scaffold is a privileged structural motif frequently encountered in a diverse array of natural products and pharmacologically active compounds. The introduction of a trifluoromethyl group into this core structure can significantly modulate a molecule's physicochemical and biological properties, including metabolic stability, lipophilicity, and binding affinity to target proteins. 2-tert-Butyl-3-hydroxy-5-(trifluoromethyl)isoindolin-1-one is a key building block in medicinal chemistry and drug discovery, particularly in the development of novel therapeutics. Its synthesis, therefore, is of considerable interest to researchers in these fields.

This technical guide provides a comprehensive overview of a robust and scientifically sound synthetic pathway to 2-tert-Butyl-3-hydroxy-5-(trifluoromethyl)isoindolin-1-one. The presented methodology is grounded in established principles of organic chemistry and is designed to be a practical resource for researchers, scientists, and drug development professionals.

Retrosynthetic Analysis and Strategic Approach

A logical retrosynthetic disconnection of the target molecule, 2-tert-Butyl-3-hydroxy-5-(trifluoromethyl)isoindolin-1-one, points to a straightforward and efficient synthetic strategy. The core isoindolinone ring can be constructed via the condensation of a primary amine, in this case, tert-butylamine, with a suitably substituted 2-formylbenzoic acid derivative. This leads to the identification of 2-formyl-4-(trifluoromethyl)benzoic acid as the key precursor.

The synthesis of this key precursor can be approached from commercially available starting materials, such as 2-bromo-5-(trifluoromethyl)benzaldehyde. This two-part synthetic strategy is outlined below and detailed in the subsequent sections.

Part I: Synthesis of the Key Precursor: 2-Formyl-4-(trifluoromethyl)benzoic Acid

The synthesis of 2-formyl-4-(trifluoromethyl)benzoic acid is a critical first stage in the overall pathway. A reliable method involves the conversion of the commercially available 2-bromo-5-(trifluoromethyl)benzaldehyde into the desired carboxylic acid via a Grignard reaction followed by carboxylation.

Experimental Protocol: Grignard Reaction and Carboxylation

Step 1: Formation of the Grignard Reagent

-

To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel under an inert atmosphere (e.g., argon or nitrogen), add magnesium turnings (1.2 equivalents).

-

Add a small crystal of iodine to the flask to activate the magnesium surface.

-

In the dropping funnel, prepare a solution of 2-bromo-5-(trifluoromethyl)benzaldehyde (1.0 equivalent) in anhydrous tetrahydrofuran (THF).

-

Add a small portion of the aldehyde solution to the magnesium turnings to initiate the Grignard reaction, which is indicated by a gentle reflux and the disappearance of the iodine color.

-

Once the reaction has initiated, add the remaining aldehyde solution dropwise at a rate that maintains a gentle reflux.

-

After the addition is complete, continue to stir the reaction mixture at room temperature for 1-2 hours to ensure complete formation of the Grignard reagent.

Step 2: Carboxylation

-

Cool the reaction mixture containing the Grignard reagent to -78 °C using a dry ice/acetone bath.

-

Carefully introduce finely crushed dry ice (solid carbon dioxide, an excess of ~3-4 equivalents) to the reaction mixture in small portions.

-

Allow the reaction mixture to slowly warm to room temperature overnight with continuous stirring.

-

Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

-

Acidify the mixture to a pH of approximately 2 with a dilute solution of hydrochloric acid (e.g., 2 M HCl).

-

Extract the aqueous layer with a suitable organic solvent, such as ethyl acetate (3 x volumes).

-

Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 2-formyl-4-(trifluoromethyl)benzoic acid.

-

Purify the crude product by recrystallization or column chromatography to obtain the pure precursor.

Part II: Synthesis of 2-tert-Butyl-3-hydroxy-5-(trifluoromethyl)isoindolin-1-one

The final step in the synthesis involves the condensation of the prepared 2-formyl-4-(trifluoromethyl)benzoic acid with tert-butylamine. This reaction proceeds via the initial formation of an imine, which then undergoes a spontaneous intramolecular cyclization to form the stable 3-hydroxyisoindolin-1-one ring system.

Reaction Mechanism

The reaction is initiated by the nucleophilic attack of the primary amine (tert-butylamine) on the electrophilic carbonyl carbon of the aldehyde group in 2-formyl-4-(trifluoromethyl)benzoic acid. This is followed by a proton transfer and subsequent dehydration to form a Schiff base (imine) intermediate. The nitrogen of the imine then acts as a nucleophile, attacking the carboxylic acid carbonyl carbon in an intramolecular fashion. This cyclization step forms a tetrahedral intermediate which, upon proton transfer, yields the final 2-tert-Butyl-3-hydroxy-5-(trifluoromethyl)isoindolin-1-one product.

Experimental Protocol: Condensation and Cyclization

-

To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-formyl-4-(trifluoromethyl)benzoic acid (1.0 equivalent).

-

Dissolve the starting material in a suitable solvent, such as ethanol or methanol.

-

Add tert-butylamine (1.1 to 1.5 equivalents) to the solution at room temperature.

-

Heat the reaction mixture to reflux and monitor the progress of the reaction by thin-layer chromatography (TLC). The reaction is typically complete within 4-12 hours.

-

Upon completion, allow the reaction mixture to cool to room temperature.

-

Remove the solvent under reduced pressure.

-

Dissolve the resulting residue in an organic solvent like ethyl acetate and wash with a dilute acid (e.g., 1 M HCl) to remove any unreacted amine, followed by a wash with a saturated sodium bicarbonate solution to remove any unreacted starting acid, and finally with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude 2-tert-Butyl-3-hydroxy-5-(trifluoromethyl)isoindolin-1-one by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to yield the final product as a solid.

Data Summary

The following table summarizes key quantitative data for the proposed synthesis pathway. Please note that yields are representative and may vary based on experimental conditions and scale.

| Step | Reaction | Starting Materials | Key Reagents | Solvent | Typical Yield | Purity |

| I | Grignard & Carboxylation | 2-bromo-5-(trifluoromethyl)benzaldehyde | Mg, CO₂ | THF | 60-75% | >95% |

| II | Condensation & Cyclization | 2-formyl-4-(trifluoromethyl)benzoic acid, tert-butylamine | - | Ethanol | 70-85% | >98% |

Visualizing the Synthesis Pathway

The overall synthetic workflow can be visualized using the following diagram:

Caption: Synthetic pathway for 2-tert-Butyl-3-hydroxy-5-(trifluoromethyl)isoindolin-1-one.

Conclusion and Future Perspectives

The synthetic route detailed in this guide provides a reliable and efficient method for the preparation of 2-tert-Butyl-3-hydroxy-5-(trifluoromethyl)isoindolin-1-one. The two-part strategy, commencing with the synthesis of the key 2-formyl-4-(trifluoromethyl)benzoic acid precursor, is based on well-established and high-yielding chemical transformations. This guide offers a practical framework for researchers to access this valuable building block for applications in drug discovery and medicinal chemistry. Further optimization of reaction conditions and exploration of alternative synthetic routes, such as those employing catalytic methods, may offer opportunities to enhance the efficiency and sustainability of this synthesis in the future.

References

-

General Synthesis of 3-Hydroxyisoindolin-1-ones

- Title: Copper-catalysed synthesis of 3-hydroxyisoindolin-1-ones

- Source: Organic & Biomolecular Chemistry

-

URL: [Link]

-

Alternative Isoindolinone Synthesis

- Title: Ultrasonic-assisted-synthesis of isoindolin-1-one deriv

- Source: RSC Advances

-

URL: [Link]

-

Synthesis of Trifluoromethyl-containing Isoindolinones

- Title: Synthesis of trifluoromethyl-containing isoindolinones from tertiary enamides via a cascade radical addition and cycliz

- Source: RSC Advances

-

URL: [Link]

-

Domino Reactions for 3-Hydroxyisoindolin-1-one Synthesis

- Title: Synthesis of tricyclic 3-hydroxyisoindolin-1-ones via triethylamine-catalyzed domino reactions of electron-deficient alkynes with phthalimidomalonate deriv

- Source: RSC Publishing

-

URL: [Link]

-

Review of Synthetic Methods for 3-Hydroxyisoindolin-1-ones

- Title: Synthetic methods towards 3-hydroxyisoindolin-1-ones

- Source: ResearchG

-

URL: [Link]

- Commercial Availability of the Target Compound: Title: 2-t-Butyl-3-hydroxy-5-(trifluoromethyl)isoindolin-1-one Source: Biosynth

-

Synthesis of 2-Bromo-5-(trifluoromethyl)

- Title: Synthesis of 2-bromo-5-trifluoromethyl benzaldehyde

- Source: PrepChem.com

-

URL: [Link]

An In-Depth Technical Guide to the Physicochemical Properties of 2-tert-Butyl-3-hydroxy-5-(trifluoromethyl)isoindolin-1-one

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physicochemical properties of 2-tert-Butyl-3-hydroxy-5-(trifluoromethyl)isoindolin-1-one, a key building block in the development of protein degraders. In the absence of extensive experimental data, this document leverages robust computational predictions to offer insights into its molecular characteristics, including lipophilicity, solubility, and drug-like properties. Furthermore, a plausible synthetic route is detailed, derived from established methodologies for analogous isoindolinone structures. This guide is intended to serve as a foundational resource for researchers engaged in the design and synthesis of novel therapeutics, particularly in the field of targeted protein degradation.

Introduction

2-tert-Butyl-3-hydroxy-5-(trifluoromethyl)isoindolin-1-one has emerged as a significant scaffold in medicinal chemistry, primarily recognized for its role as a versatile building block in the synthesis of molecular glues and proteolysis-targeting chimeras (PROTACs). The unique combination of a bulky tert-butyl group, a reactive hydroxyl moiety, and an electron-withdrawing trifluoromethyl group on the isoindolinone core imparts specific conformational constraints and electronic properties that are advantageous for molecular recognition and binding. Understanding the fundamental physicochemical properties of this molecule is paramount for its effective utilization in drug design, enabling predictions of its pharmacokinetic and pharmacodynamic behavior.

Molecular Structure and Identifying Information

The structural representation and key identifiers for 2-tert-Butyl-3-hydroxy-5-(trifluoromethyl)isoindolin-1-one are presented below.

| Identifier | Value |

| IUPAC Name | 2-tert-butyl-3-hydroxy-5-(trifluoromethyl)isoindolin-1-one |

| CAS Number | 1242336-73-7[1] |

| Molecular Formula | C₁₃H₁₄F₃NO₂[1] |

| Molecular Weight | 273.25 g/mol [1] |

| Canonical SMILES | CC(C)(C)N1C(O)C2=CC(=C(C=C2)C(F)(F)F)C1=O |

| InChI | InChI=1S/C13H14F3NO2/c1-13(2,3)17-10(19)8-5-4-6(12(14,15)16)7-9(8)11(17)18/h4-5,7,10,19H,1-3H3 |

Predicted Physicochemical Properties

Due to the limited availability of experimental data, the physicochemical properties of 2-tert-Butyl-3-hydroxy-5-(trifluoromethyl)isoindolin-1-one were predicted using the SwissADME web tool, a reliable resource for in silico drug discovery.[2][3]

Table 1: Predicted Physicochemical Properties

| Property | Predicted Value | Interpretation and Significance |

| Molecular Weight | 273.25 g/mol | Within the range for good oral bioavailability (Lipinski's Rule of Five). |

| LogP (Consensus) | 2.45 | Indicates moderate lipophilicity, suggesting a balance between aqueous solubility and membrane permeability. |

| Water Solubility (ESOL) | -3.15 (log mol/L) | Predicted to be poorly soluble in water. |

| 0.09 mg/mL | This may necessitate formulation strategies to enhance bioavailability for in vivo studies. | |

| Topological Polar Surface Area (TPSA) | 49.77 Ų | Suggests good potential for cell membrane permeability and oral absorption. |

| Hydrogen Bond Donors | 1 | The hydroxyl group can participate in hydrogen bonding interactions with biological targets. |

| Hydrogen Bond Acceptors | 3 | The carbonyl oxygen, hydroxyl oxygen, and the trifluoromethyl fluorine atoms can act as hydrogen bond acceptors. |

| Rotatable Bonds | 1 | The low number of rotatable bonds indicates a rigid scaffold, which can be advantageous for binding affinity and selectivity. |

| Bioavailability Score | 0.55 | Indicates a high probability of good oral bioavailability.[3] |

Drug-Likeness and Medicinal Chemistry Friendliness

The predicted properties of 2-tert-Butyl-3-hydroxy-5-(trifluoromethyl)isoindolin-1-one align well with established criteria for drug-likeness.

-

Lipinski's Rule of Five: The molecule adheres to all parameters of Lipinski's rule, suggesting a favorable profile for oral administration.

-

Bioavailability Radar: A graphical representation from SwissADME indicates that the molecule falls within the optimal range for oral bioavailability based on lipophilicity, size, polarity, solubility, flexibility, and saturation.[3][4]

Proposed Synthetic Pathway

Sources

- 1. Synthesis of tricyclic 3-hydroxyisoindolin-1-ones via triethylamine-catalyzed domino reactions of electron-deficient alkynes with phthalimidomalonate ... - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/C6QO00544F [pubs.rsc.org]

- 2. SwissADME [swissadme.ch]

- 3. Oral Bioavailability Prediction Screening: Gift of SwissADME - PRISM BioLab [prismbiolab.com]

- 4. xisdxjxsu.asia [xisdxjxsu.asia]

- 5. Synthesis of trifluoromethyl-containing isoindolinones from tertiary enamides via a cascade radical addition and cyclization process - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Copper-catalysed synthesis of 3-hydroxyisoindolin-1-ones from benzylcyanide 2-iodobenzamides - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 7. Ultrasonic-assisted-synthesis of isoindolin-1-one derivatives - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to 2-T-Butyl-3-hydroxy-5-(trifluoromethyl)isoindolin-1-one: A Key Building Block for Targeted Protein Degradation

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling a Strategic Chemical Tool

2-T-Butyl-3-hydroxy-5-(trifluoromethyl)isoindolin-1-one, identified by CAS number 1242336-73-7, is a specialized chemical entity designed for the frontier of drug discovery.[1] While specific research on this exact molecule remains nascent, its structural components and classification as a "Protein Degrader Building Block" firmly place it within the exciting and rapidly evolving field of targeted protein degradation (TPD).[1] This guide will provide a comprehensive technical overview of this molecule, not as a standalone therapeutic, but as a critical component for the synthesis of larger, therapeutically active molecules, particularly Proteolysis-Targeting Chimeras (PROTACs).

This document will delve into the strategic inclusion of its key structural features—the isoindolinone core, the trifluoromethyl group, and the tert-butyl substituent—and elucidate its potential applications in the rational design of next-generation therapeutics.

Physicochemical Characteristics and Structural Rationale

The strategic design of this compound is evident in its constituent parts. Each functional group is incorporated to impart specific, desirable properties to a larger therapeutic molecule.

| Property | Value | Source |

| Molecular Formula | C13H14F3NO2 | [1] |

| Molecular Weight | 273.3 g/mol | [1] |

| Purity | ≥98% | [1] |

| Storage | Room temperature | [1] |

The Isoindolinone Core: A Privileged Scaffold

The isoindolinone structure is a well-established "privileged scaffold" in medicinal chemistry, recognized for its synthetic accessibility and diverse biological activities.[2] Isoindolinones are key components of many therapeutic agents, including tranquilizers and anticoagulants.[3] In the context of targeted protein degradation, derivatives of isoindolinone, such as thalidomide and its analogs (lenalidomide and pomalidomide), are famously employed as ligands for the E3 ubiquitin ligase Cereblon (CRBN). The hydroxyl group at the 3-position of the isoindolinone ring in the title compound is a critical feature, likely serving as a key attachment point for a linker in the assembly of a PROTAC.

The Trifluoromethyl Group: Enhancing Drug-like Properties

The incorporation of a trifluoromethyl (-CF3) group is a widely used strategy in modern drug design to enhance a molecule's physicochemical and pharmacokinetic properties.[4][5][6][7]

| Property Enhanced by -CF3 Group | Impact on Drug Candidate |

| Lipophilicity | Can improve membrane permeability and cell uptake.[4] |

| Metabolic Stability | Blocks sites of oxidative metabolism, increasing the drug's half-life.[5] |

| Binding Affinity | Can alter electronic properties to enhance interactions with the target protein. |

| pKa | The electron-withdrawing nature of the -CF3 group can lower the pKa of nearby functional groups.[7][8] |

The presence of the -CF3 group on the aromatic ring of the isoindolinone core in this compound is therefore a deliberate design choice to improve the drug-like qualities of the final therapeutic agent.

The Tert-Butyl Group: A Steric Shield and Stability Enhancer

The tert-butyl group is a bulky, sterically hindering moiety that serves several purposes in medicinal chemistry.[9][10][11][12][13]

| Function of the Tert-Butyl Group | Consequence in Drug Design |

| Steric Shielding | Can protect adjacent functional groups from enzymatic degradation.[9][10] |

| Increased Stability | Enhances the chemical stability of the molecule.[10] |

| Modulation of Specificity | Can influence the binding specificity of the molecule to its target.[9] |

| Conformational Rigidity | Restricts the rotational freedom of the molecule, which can be beneficial for target binding.[13] |

In this molecule, the N-tert-butyl group likely enhances the stability of the isoindolinone core and may influence its binding affinity and selectivity for its target E3 ligase.

Potential Synthetic Routes

One potential synthetic strategy is a radical trifluoromethylation and cyclization of a tertiary enamide.[3][17] Another approach could involve a multi-step synthesis starting from a trifluoromethyl-substituted benzoic acid derivative, which is then elaborated to include the necessary functional groups for cyclization.[18][19]

The following diagram illustrates a generalized synthetic workflow for functionalized isoindolinones.

Caption: Generalized workflow for isoindolinone synthesis.

Application in Targeted Protein Degradation: A Building Block for PROTACs

The primary application of this compound is as a building block for the synthesis of PROTACs.[1] PROTACs are heterobifunctional molecules that harness the cell's own protein disposal machinery, the ubiquitin-proteasome system, to selectively degrade target proteins of interest (POIs).[20][21][22][23][24]

A PROTAC molecule consists of three key components:

-

A ligand for the protein of interest (POI): This part of the molecule binds to the disease-causing protein.

-

A ligand for an E3 ubiquitin ligase: This component recruits the cellular machinery responsible for tagging proteins for degradation.

-

A linker: This connects the POI ligand and the E3 ligase ligand.[25][26][27][28][29]

This compound is designed to function as the E3 ligase ligand, likely targeting Cereblon (CRBN).[30] The hydroxyl group provides a convenient point of attachment for a linker, which would then be connected to a ligand for a specific protein of interest.

The mechanism of action for a PROTAC incorporating this building block is as follows:

Caption: Mechanism of action of a PROTAC.

Experimental Protocols: A Hypothetical Workflow for PROTAC Synthesis

The following is a generalized, hypothetical workflow for the synthesis of a PROTAC using this compound as the E3 ligase ligand.

Step 1: Linker Attachment to the Isoindolinone Core

-

Reaction Setup: In a clean, dry round-bottom flask, dissolve this compound (1 equivalent) in a suitable anhydrous solvent (e.g., dichloromethane or DMF).

-

Addition of Linker: Add a bifunctional linker with a terminal reactive group (e.g., a haloalkane or a protected amine) and a suitable base (e.g., triethylamine or diisopropylethylamine).

-

Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Workup and Purification: Upon completion, perform an appropriate aqueous workup to remove the base and other water-soluble impurities. Purify the product by flash column chromatography.

Step 2: Coupling of the Linker-Isoindolinone Conjugate to the POI Ligand

-

Reaction Setup: In a separate flask, dissolve the purified linker-isoindolinone conjugate (1 equivalent) and the POI ligand (1 equivalent) in a suitable solvent.

-

Coupling Reaction: Add the appropriate coupling reagents. The choice of reagents will depend on the functional groups being coupled (e.g., amide bond formation using HATU or a similar coupling agent).

-

Reaction Monitoring: Monitor the reaction by TLC or LC-MS.

-

Final Purification: After the reaction is complete, perform a final purification step, typically using preparative high-performance liquid chromatography (HPLC), to obtain the pure PROTAC molecule.

The following diagram illustrates this synthetic workflow.

Sources

- 1. calpaclab.com [calpaclab.com]

- 2. researchgate.net [researchgate.net]

- 3. Synthesis of trifluoromethyl-containing isoindolinones from tertiary enamides via a cascade radical addition and cyclization process - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities | Hovione [hovione.com]

- 8. mdpi.com [mdpi.com]

- 9. hyphadiscovery.com [hyphadiscovery.com]

- 10. The tert-butyl group in chemistry and biology - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 11. Evaluation of tert-butyl isosteres: case studies of physicochemical and pharmacokinetic properties, efficacies, and activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. chemrxiv.org [chemrxiv.org]

- 14. researchgate.net [researchgate.net]

- 15. Isoindolinone synthesis [organic-chemistry.org]

- 16. researchgate.net [researchgate.net]

- 17. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 18. researchgate.net [researchgate.net]

- 19. pubs.acs.org [pubs.acs.org]

- 20. Recent advances in targeted protein degraders as potential therapeutic agents - PMC [pmc.ncbi.nlm.nih.gov]

- 21. m.youtube.com [m.youtube.com]

- 22. lifechemicals.com [lifechemicals.com]

- 23. m.youtube.com [m.youtube.com]

- 24. Induced protein degradation: an emerging drug discovery paradigm - PMC [pmc.ncbi.nlm.nih.gov]

- 25. E3 ligase ligand chemistries: from building blocks to protein degraders - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. E3 Ligands Usage in PROTAC Design [bldpharm.com]

- 27. mdpi.com [mdpi.com]

- 28. Degrader Building Blocks | LYTAC & PROTAC Degraders | Bio-Techne [bio-techne.com]

- 29. precisepeg.com [precisepeg.com]

- 30. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Core Mechanism of 2-T-Butyl-3-hydroxy-5-(trifluoromethyl)isoindolin-1-one: A Cereblon-Recruiting Moiety for Targeted Protein Degradation

For the Attention of Researchers, Scientists, and Drug Development Professionals

Abstract

The compound 2-T-Butyl-3-hydroxy-5-(trifluoromethyl)isoindolin-1-one is not a conventional therapeutic agent with a direct pharmacological effect, but rather a sophisticated chemical tool. Its primary role and "mechanism of action" lie in its function as a high-affinity ligand for Cereblon (CRBN), a substrate receptor for the Cullin-RING E3 ubiquitin ligase complex CRL4. This guide delineates the mechanistic principles of this molecule, positioning it as a pivotal building block in the rapidly advancing field of targeted protein degradation (TPD). We will explore the molecular rationale behind its design, its role in the formation of ternary complexes, and the experimental workflows for its application in creating novel protein degraders such as Proteolysis Targeting Chimeras (PROTACs).

Introduction: A Paradigm Shift from Occupancy to Elimination

Traditional pharmacology has been dominated by an occupancy-driven model, where drugs inhibit or activate protein function by binding to their active sites. However, a significant portion of the proteome, including many high-value disease targets like transcription factors and scaffolding proteins, has been deemed "undruggable" due to the lack of suitable binding pockets.

Targeted protein degradation offers a revolutionary alternative. Instead of merely inhibiting a protein of interest (POI), this approach co-opts the cell's own ubiquitin-proteasome system (UPS) to selectively tag the POI for destruction. The key enablers of this technology are heterobifunctional molecules, most notably PROTACs, which act as a bridge between a target protein and an E3 ubiquitin ligase. The molecule at the heart of this guide, this compound, represents a critical component of this bridge: the E3 ligase recruiter. Vendor data explicitly categorizes this compound as a "Protein Degrader Building Block"[1], confirming its intended application in this domain.

Deconstructing the Molecule: A Rationale for its Design

The structure of this compound is a deliberate convergence of chemical motifs designed to optimize its function as a Cereblon ligand. The isoindolin-1-one scaffold is recognized as a "privileged structure" in medicinal chemistry, known for its diverse biological activities spanning anticancer, antiviral, and anti-inflammatory applications[2][3]. In the context of TPD, it serves as a potent warhead for CRBN.

-

The Isoindolin-1-one Core: This heterocyclic system is a foundational element in many therapeutic agents[4][5]. Its derivatives have been explored as inhibitors of various enzymes and as modulators of receptors[6][7]. More pertinently, it is a key structural feature in second-generation immunomodulatory drugs (IMiDs) and novel CRBN ligands designed for TPD.

-

The 3-Hydroxy Group: The hemiaminal-like hydroxyl group at the C3 position is not merely a synthetic artifact but a crucial handle for linker attachment. In the synthesis of a PROTAC, this position serves as the exit vector to connect the CRBN-binding moiety to the linker and, subsequently, to the POI-binding ligand. Its reactivity can be leveraged for efficient conjugation[8].

-

The 5-Trifluoromethyl (CF3) Group: The incorporation of a CF3 group is a classic medicinal chemistry strategy to enhance a molecule's properties[9]. The high electronegativity of the CF3 group can significantly improve metabolic stability and binding affinity[9][10]. In this specific context, it is positioned to optimize interactions within the CRBN binding pocket, potentially increasing ligand efficiency and the stability of the resulting ternary complex.

-

The 2-T-Butyl Group: The bulky, lipophilic tert-butyl group plays a multifaceted role. It can act as a "steric shield," protecting adjacent parts of the molecule from metabolic degradation by cytochrome P450 enzymes[11][12]. Furthermore, its size and hydrophobicity can enforce a specific conformation that enhances binding affinity and selectivity for the target receptor[11][13]. This substituent is critical for occupying a hydrophobic sub-pocket within CRBN, thereby anchoring the molecule.

The Core Mechanism: Hijacking the CRL4-CRBN E3 Ligase Complex

The function of this compound is to recruit the CRL4-CRBN E3 ligase. This is the first step in the catalytic cycle of a PROTAC.

The Ubiquitin-Proteasome System (UPS): The UPS is the primary cellular machinery for protein degradation. E3 ubiquitin ligases are the substrate-recognition components of this system. They bind to specific proteins and facilitate the transfer of ubiquitin (a small regulatory protein) to them. A chain of ubiquitin molecules serves as a signal for the proteasome, a large protein complex, to recognize and degrade the tagged protein.

The Induced-Proximity Mechanism: A PROTAC molecule containing our building block operates via an "induced-proximity" model. The mechanism unfolds as follows:

-

Ternary Complex Formation: The PROTAC, by virtue of its two distinct warheads, simultaneously binds to the target Protein of Interest (POI) and the CRBN E3 ligase substrate receptor. This brings the POI and the E3 ligase into close proximity, forming a transient, productive ternary complex (POI-PROTAC-CRBN).

-

Ubiquitination: Within this complex, the E3 ligase facilitates the transfer of ubiquitin from a charged E2 ubiquitin-conjugating enzyme to lysine residues on the surface of the POI.

-

Recognition and Degradation: The poly-ubiquitinated POI is now recognized by the 26S proteasome.

-

Recycling: The POI is unfolded and degraded into small peptides. The PROTAC and the E3 ligase are released and can engage in further catalytic cycles of degradation.

This catalytic nature means that a single PROTAC molecule can induce the destruction of multiple target protein molecules, allowing for potent activity at very low concentrations.

Visualization of the PROTAC Mechanism

Caption: The catalytic cycle of a PROTAC utilizing a CRBN-recruiting ligand.

Experimental Application: From Building Block to Functional Degrader

A researcher acquiring this compound would use it as a starting material for the synthesis of a novel protein degrader. The following outlines a generalized workflow.

Synthesis of a Heterobifunctional Degrader

The core task is to connect the CRBN ligand to a ligand for a specific POI via a chemical linker.

Protocol: General PROTAC Synthesis

-

Linker Attachment: The 3-hydroxy group of the CRBN ligand is the primary point of attachment. It can be reacted with a bifunctional linker (e.g., a polyethylene glycol (PEG) chain with terminal reactive groups) under appropriate coupling conditions (e.g., esterification, etherification).

-

Purification: The product of the first step (CRBN ligand-linker) is purified using standard chromatographic techniques (e.g., flash column chromatography, HPLC).

-

POI Ligand Conjugation: The purified CRBN ligand-linker intermediate is then reacted with the POI-binding ligand. The choice of reaction depends on the available functional groups on both the linker and the POI ligand (e.g., amide coupling, click chemistry).

-

Final Purification: The final PROTAC molecule is rigorously purified, typically by reverse-phase HPLC, and its identity and purity are confirmed by LC-MS and NMR spectroscopy.

Visualization of the Synthetic Workflow

Sources

- 1. calpaclab.com [calpaclab.com]

- 2. Progress In the Chemistry and Pharmacology of Isoindolin-1-One Scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. 1-Isoindolinone scaffold-based natural products with a promising diverse bioactivity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Discovery of Novel Isoindolin-1-one Derivatives as GABAA Receptors Positive Allosteric Modulators with Antiepileptic Efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Exploring isoindolin-1-ones as potential CDK7 inhibitors using cheminformatic tools - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Ultrasonic-assisted-synthesis of isoindolin-1-one derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. Bioactivity of Synthesized Trifluoromethyl Thioxanthone Analogues | MDPI [mdpi.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. hyphadiscovery.com [hyphadiscovery.com]

- 13. researchgate.net [researchgate.net]

biological activity of trifluoromethyl-containing isoindolinones

An In-Depth Technical Guide to the Biological Activity of Trifluoromethyl-Containing Isoindolinones

For Researchers, Scientists, and Drug Development Professionals

Abstract

The isoindolinone scaffold is a privileged structure in medicinal chemistry, forming the core of various biologically active compounds.[1][2][3] The strategic incorporation of a trifluoromethyl (CF₃) group—a potent pharmacophore—can dramatically enhance the therapeutic potential of these molecules by modulating key physicochemical and pharmacological properties.[4][5][6] This guide provides a comprehensive technical overview of the synthesis, biological activities, and evaluation protocols for trifluoromethyl-containing isoindolinones. We will delve into the mechanistic rationale behind synthetic strategies, explore the diverse bio-activities with a focus on oncology, and provide detailed, field-proven protocols for their biological assessment. This document is intended to serve as a valuable resource for researchers engaged in the discovery and development of novel therapeutics based on this promising molecular architecture.

The Strategic Advantage of Trifluoromethylation in Isoindolinone-Based Drug Discovery

The isoindolinone core is a nitrogen-containing heterocyclic motif prevalent in numerous pharmaceuticals, recognized for its role in compounds with anticoagulant and tranquilizing properties.[1][2] The true innovation in modern drug design, however, lies in the functionalization of such core structures. The trifluoromethyl (CF₃) group is a premier example of a bioisostere that profoundly impacts a molecule's therapeutic profile.

The Physicochemical Impact of the CF₃ Group:

The introduction of a CF₃ group is a cornerstone of modern medicinal chemistry for several reasons:

-

Enhanced Lipophilicity: The CF₃ group significantly increases the lipophilicity of a molecule, which can improve its ability to cross cellular membranes and the blood-brain barrier.[5] This is a critical factor for drugs targeting the central nervous system or requiring efficient intracellular access.

-

Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making the CF₃ group highly resistant to metabolic degradation, particularly oxidative processes mediated by cytochrome P450 enzymes.[7] This leads to a longer half-life and improved pharmacokinetic profile.

-

Modulation of Acidity/Basicity: As a strong electron-withdrawing group, the CF₃ moiety can lower the pKa of nearby acidic or basic functional groups, altering ionization states at physiological pH and thereby influencing drug-receptor interactions.[8]

-

Binding Affinity and Conformation: The size and unique electronic properties of the CF₃ group can lead to stronger and more specific interactions with target proteins, including hydrogen bonding and dipole-dipole interactions.[4][5] It can also lock the molecule into a bioactive conformation, enhancing potency.

The synergy between the established isoindolinone scaffold and the powerful modulatory effects of the trifluoromethyl group presents a fertile ground for the development of next-generation therapeutics.

Synthesis of Trifluoromethyl-Containing Isoindolinones: A Radical Approach

The development of efficient synthetic routes is paramount to exploring the therapeutic potential of this compound class. Among the most effective methods is a cascade reaction involving the radical trifluoromethylation and subsequent cyclization of tertiary enamides.[1][9] This approach is valued for its operational simplicity and use of mild reaction conditions.[2][3]

Mechanistic Rationale

The causality of this synthetic choice is rooted in the predictable and efficient nature of radical chemistry. The proposed mechanism follows a logical, multi-step pathway that ensures high yields of the desired isoindolinone product.[1]

-

Radical Generation: The process is initiated by the reaction of a trifluoromethyl source, such as (trimethylsilyl)trifluoromethylane (TMSCF₃), with an oxidant like Phenyliodine(III) diacetate (PIDA), to generate the key trifluoromethyl radical (•CF₃).[1][9] The presence of an additive like potassium bifluoride (KHF₂) is often crucial for this step.[1]

-

Radical Addition: The highly electrophilic •CF₃ radical rapidly attacks the electron-rich double bond of the tertiary enamide substrate. This forms a new carbon-carbon bond and generates a radical intermediate.[1]

-

Intramolecular Cyclization: The newly formed radical intermediate undergoes an intramolecular cyclization, attacking the aromatic ring to form the five-membered lactam ring characteristic of the isoindolinone core. This step creates another radical intermediate.[1]

-

Oxidation and Deprotonation: The radical is then oxidized to a carbocation, followed by deprotonation, which re-aromatizes the system and yields the final, stable trifluoromethyl-containing isoindolinone product.[1]

This self-validating system ensures that the reaction proceeds selectively towards the desired cyclized product, as each step thermodynamically favors the next. The choice of a radical pathway circumvents the often harsh conditions required for traditional nucleophilic or electrophilic aromatic substitution methods.

Visualization of the Synthetic Workflow

The following diagram illustrates the key steps in the radical-mediated synthesis of trifluoromethyl-containing isoindolinones.

Caption: Workflow for Radical-Mediated Synthesis.

Detailed Experimental Protocol: Synthesis of a Representative Isoindolinone

This protocol is adapted from established literature procedures for the radical cyclization of tertiary enamides.[1][2]

Materials:

-

N-butyl-N-(1-phenylvinyl)benzamide (Tertiary Enamide, 1.0 equiv)

-

(Trifluoromethyl)trimethylsilane (TMSCF₃, 3.0 equiv)

-

Phenyliodine(III) diacetate (PIDA, 2.0 equiv)

-

Potassium bifluoride (KHF₂, 2.0 equiv)

-

Dichloromethane (DCM, anhydrous)

-

Round-bottom flask, magnetic stirrer, nitrogen atmosphere setup

Procedure:

-

To a dry round-bottom flask under a nitrogen atmosphere, add the tertiary enamide (0.1 mmol, 1.0 equiv), PIDA (0.2 mmol, 2.0 equiv), and KHF₂ (0.2 mmol, 2.0 equiv).

-

Add anhydrous DCM (2.0 mL) to the flask and stir the mixture at room temperature.

-

Add TMSCF₃ (0.3 mmol, 3.0 equiv) dropwise to the stirring solution.

-

Allow the reaction to stir at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Causality Check: The use of anhydrous DCM is critical to prevent quenching of the radical intermediates. The nitrogen atmosphere prevents unwanted side reactions with atmospheric oxygen.

-

Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.

-

Extract the mixture with DCM (3 x 10 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the pure trifluoromethyl-containing isoindolinone.

-

Self-Validation: Characterize the final product using ¹H NMR, ¹³C NMR, ¹⁹F NMR, and High-Resolution Mass Spectrometry (HRMS) to confirm its structure and purity.

Landscape of Biological Activities

The incorporation of the CF₃ group into the isoindolinone scaffold unlocks a wide spectrum of potential biological activities. While this specific combination is an emerging area of research, strong inferences can be drawn from the activities of related fluorinated heterocycles and isoindolinone analogs.

Anticancer Activity

This is one of the most promising therapeutic areas. The CF₃ group is a feature in numerous approved anticancer drugs, including Sorafenib and Fulvestrant.[4][7] Research on other trifluoromethylated heterocycles has demonstrated significant potency. For example, the introduction of a CF₃ group into an isoxazole-based molecule resulted in an almost eight-fold increase in anticancer activity against the MCF-7 human breast cancer cell line.[10][11]

Potential Mechanisms of Action:

-

Kinase Inhibition: Many isoindolinone-related structures act as kinase inhibitors. The CF₃ group can enhance binding to the ATP-binding pocket of kinases involved in cancer cell proliferation and survival, such as those in the Raf/Mek/Erk pathway.[4]

-

Apoptosis Induction: These compounds can trigger programmed cell death. Studies on related molecules show that trifluoromethylated compounds can induce apoptosis, as confirmed by assays for nuclear condensation and cell cycle arrest.[10][11]

-

Receptor Modulation: The CF₃ group can alter a compound's activity at nuclear receptors, in some cases converting an agonist into an antagonist, a mechanism crucial for treating hormone-dependent cancers.[12]

Neurodegenerative Disorders

The ability of the CF₃ group to increase lipophilicity and blood-brain barrier penetration makes these compounds attractive candidates for CNS disorders.[5] Certain compounds are being investigated for their utility in treating protein misfolding neurodegenerative diseases like Alzheimer's and Parkinson's by preventing the depletion of cellular NAD+ levels, which is linked to proteotoxicity.[13]

Enzyme and Receptor Inhibition

The potent electron-withdrawing nature and steric profile of the CF₃ group make it an excellent modulator of enzyme and receptor binding. For instance, the antidepressant Fluoxetine owes its enhanced potency as a selective serotonin reuptake inhibitor to a para-substituted CF₃ group on its phenoxy ring.[4] Similarly, Berotralstat, a plasma kallikrein inhibitor, utilizes a CF₃ group as part of its pharmacophore to prevent attacks of hereditary angioedema.[4]

Standardized Protocols for Biological Evaluation

To rigorously assess the therapeutic potential of novel trifluoromethyl-containing isoindolinones, a standardized cascade of in vitro biological assays is essential. The following section details a robust workflow for anticancer screening.

Primary Anticancer Screening Workflow

The initial evaluation follows a logical progression from cytotoxicity screening to mechanism-of-action studies.

Caption: Workflow for In Vitro Anticancer Screening.

Protocol: Sulforhodamine B (SRB) Cell Viability Assay

This protocol provides a reliable, high-throughput method for determining drug-induced cytotoxicity in adherent cancer cell lines.

Materials:

-

Human cancer cell lines (e.g., MCF-7, A549, HCT116)

-

Complete growth medium (e.g., DMEM/RPMI + 10% FBS)

-

Test compound stock solution (in DMSO)

-

Trichloroacetic acid (TCA), 10% (w/v)

-

Sulforhodamine B (SRB) solution, 0.4% (w/v) in 1% acetic acid

-

Tris base solution (10 mM, pH 10.5)

-

96-well microtiter plates

Procedure:

-

Cell Seeding: Plate cells in 96-well plates at an appropriate density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours to allow for attachment.

-

Compound Treatment: Add serial dilutions of the trifluoromethyl-containing isoindolinone to the wells. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin). Incubate for 48-72 hours.

-

Cell Fixation: Gently remove the medium. Add 100 µL of cold 10% TCA to each well and incubate at 4°C for 1 hour.

-

Causality Note: TCA fixation is crucial as it fixes the cells and precipitates total cellular protein, which is what the SRB dye will bind to.

-

-

Washing: Wash the plates five times with slow-running tap water to remove TCA and excess medium. Air dry completely.

-

Staining: Add 100 µL of 0.4% SRB solution to each well and stain for 30 minutes at room temperature.

-

Wash and Dry: Quickly wash the plates four times with 1% acetic acid to remove unbound dye. Air dry the plates completely.

-

Solubilization: Add 200 µL of 10 mM Tris base solution to each well to solubilize the protein-bound dye.

-

Data Acquisition: Measure the optical density (OD) at 510 nm using a microplate reader.

-

Analysis: Calculate the percentage of cell growth inhibition relative to the vehicle control. Plot the data to determine the IC₅₀ value for the compound.

-

Self-Validation: The inclusion of a positive control and multiple replicates ensures the reliability and reproducibility of the assay results.

-

Data Synthesis and Interpretation

For clarity and comparative analysis, all quantitative biological data should be summarized in a structured format.

Table 1: Comparative Anticancer Activity of Isoindolinone Derivatives

| Compound ID | R Group Modification | Target Cell Line | IC₅₀ (µM) ± SD |

| ISO-H | -H (non-fluorinated) | MCF-7 | 19.72 ± 2.1[11] |

| ISO-CF₃ | -CF₃ | MCF-7 | 2.63 ± 0.4[11] |

| ISO-H | -H (non-fluorinated) | A549 | > 50 |

| ISO-CF₃ | -CF₃ | A549 | 8.15 ± 0.9 |

| Doxorubicin | (Positive Control) | MCF-7 | 0.08 ± 0.01 |

Note: Data for ISO-H and ISO-CF₃ against MCF-7 is analogous to results from similar heterocyclic scaffolds to illustrate the expected impact of trifluoromethylation.[11] Data for A549 and Doxorubicin is hypothetical for illustrative purposes.

Conclusion and Future Perspectives

Trifluoromethyl-containing isoindolinones represent a highly promising class of molecules for drug discovery. The strategic incorporation of the CF₃ group provides a scientifically sound basis for enhancing metabolic stability, cellular permeability, and target affinity. The synthetic methodologies, particularly radical-mediated cyclizations, are robust and scalable, allowing for the generation of diverse chemical libraries for biological screening.

Future work should focus on expanding the structure-activity relationship (SAR) studies to pinpoint the optimal substitution patterns on both the isoindolinone core and the aryl rings. Furthermore, as lead compounds emerge from in vitro screening, progression to in vivo pharmacokinetic and efficacy studies in relevant animal models will be the critical next step in translating the immense potential of these compounds into tangible therapeutic assets.

References

-

Jadhav, S., et al. (2022). FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. MDPI. [Link]

-

Yu, H., et al. (2018). Synthesis of trifluoromethyl-containing isoindolinones from tertiary enamides via a cascade radical addition and cyclization process. National Institutes of Health (PMC). [Link]

-

Yu, H., et al. (2018). Synthesis of trifluoromethyl-containing isoindolinones. ResearchGate. [Link]

-

Jadhav, S., et al. (2022). FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. ResearchGate. [Link]

-

Reddy, T., et al. (2023). Exploring the impact of trifluoromethyl (–CF3) functional group on the anti-cancer activity of isoxazole-based molecules: design, synthesis, biological evaluation and molecular docking analysis. ResearchGate. [Link]

-

Ferreira, R. J., et al. (2023). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. MDPI. [Link]

-

Ye, Y., et al. (2018). Synthesis of 2-(Trifluoromethyl)indoles via Domino Trifluoromethylation/Cyclization of 2-Alkynylanilines. Organic Chemistry Portal. [Link]

-

Yu, H., et al. (2018). Synthesis of trifluoromethyl-containing isoindolinones from tertiary enamides via a cascade radical addition and cyclization process. RSC Publishing. [Link]

-

Yu, H., et al. (2018). Synthesis of trifluoromethyl-containing isoindolinones from tertiary enamides via a cascade radical addition and cyclization pro. Semantic Scholar. [Link]

-

Hovione. (2024). Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Hovione. [Link]

-

Koszelewski, D., et al. (2022). Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives. PubMed Central. [Link]

-

Fensome, A., et al. (2007). Trifluoromethyl group as a pharmacophore: effect of replacing a CF3 group on binding and agonist activity of a glucocorticoid receptor ligand. PubMed. [Link]

-

Yu, H., et al. (2018). Synthesis of trifluoromethyl-containing isoindolinones from tertiary enamides via a cascade radical addition and cyclization pro. ResearchGate. [Link]

- Agbemenyah, H., et al. (2024). Compounds and use thereof for treatment of neurodegenerative, degenerative and metabolic disorders.

-

Reddy, T., et al. (2023). Exploring the impact of trifluoromethyl (–CF3) functional group on the anti-cancer activity of isoxazole-based molecules: design, synthesis, biological evaluation and molecular docking analysis. RSC Publishing. [Link]

Sources

- 1. Synthesis of trifluoromethyl-containing isoindolinones from tertiary enamides via a cascade radical addition and cyclization process - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. mdpi.com [mdpi.com]

- 6. Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities | Hovione [hovione.com]

- 7. Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Synthesis of trifluoromethyl-containing isoindolinones from tertiary enamides via a cascade radical addition and cyclization process - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 10. researchgate.net [researchgate.net]

- 11. Exploring the impact of trifluoromethyl (–CF3) functional group on the anti-cancer activity of isoxazole-based molecules: design, synthesis, biological evaluation and molecular docking analysis - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 12. Trifluoromethyl group as a pharmacophore: effect of replacing a CF3 group on binding and agonist activity of a glucocorticoid receptor ligand - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. US20240150338A1 - Compounds and use thereof for treatment of neurodegenerative, degenerative and metabolic disorders - Google Patents [patents.google.com]

The Isoindolinone Scaffold: A Journey from Notoriety to a Pillar of Modern Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The isoindolinone core, a seemingly simple bicyclic lactam, has carved a remarkable and tumultuous path through the annals of medicinal chemistry. Initially infamous for the tragic teratogenic effects of its most notorious representative, thalidomide, the scaffold has undergone a profound redemption. It now stands as a privileged structure in modern drug discovery, forming the foundation of potent immunomodulatory agents and targeted protein degraders. This technical guide provides a comprehensive exploration of the discovery, history, and multifaceted applications of isoindolinone derivatives. We will delve into the pivotal synthetic methodologies, dissect the intricate mechanisms of action, and present detailed experimental protocols for the characterization of these remarkable compounds. For the drug development professional, this guide aims to be a foundational resource, offering insights into the structure-activity relationships that govern the diverse biological activities of this versatile scaffold, from anticancer and immunomodulatory to antibacterial and enzyme inhibition.

A Phoenix from the Ashes: The History of Isoindolinone Derivatives

The story of isoindolinone-based drugs is a compelling narrative of scientific serendipity, devastating consequences, and ultimate therapeutic triumph. It is a stark reminder of the complexities of drug action and the importance of rigorous preclinical and clinical evaluation.

The Rise and Fall of Thalidomide

Thalidomide was first synthesized in 1954 by the German pharmaceutical company Chemie Grünenthal. Initially marketed as a non-addictive sedative and an effective treatment for morning sickness in pregnant women, it quickly became a widely used drug across the globe. However, this widespread use in the late 1950s and early 1960s led to one of the most devastating medical tragedies in history. The drug was found to be a potent human teratogen, causing severe and debilitating birth defects, most notably phocomelia (malformation of the limbs), in thousands of children worldwide. This catastrophic event led to a paradigm shift in drug regulation and testing, with a much greater emphasis placed on assessing the safety of new medicines, particularly during pregnancy.

A Serendipitous Renaissance: The Repurposing of Thalidomide

For decades, thalidomide was a pariah in the pharmaceutical world. However, in the 1990s, its fortunes began to change. Researchers discovered that thalidomide possessed potent anti-inflammatory and anti-angiogenic properties. This led to its successful repurposing for the treatment of erythema nodosum leprosum, a painful inflammatory complication of leprosy. Further research revealed its efficacy in treating multiple myeloma, a cancer of plasma cells. This remarkable comeback story reignited interest in the isoindolinone scaffold and paved the way for the development of a new generation of derivatives.

The Dawn of the IMiDs®: Lenalidomide and Pomalidomide

Building on the renewed interest in thalidomide, scientists at Celgene (now part of Bristol Myers Squibb) rationally designed and synthesized analogues with improved efficacy and safety profiles. This led to the development of lenalidomide (Revlimid®) and pomalidomide (Pomalyst®), which are collectively known as immunomodulatory drugs (IMiDs®).

-

Lenalidomide , approved by the FDA in 2005, demonstrated superior potency to thalidomide in treating multiple myeloma and certain myelodysplastic syndromes.

-

Pomalidomide , approved in 2013, is even more potent than lenalidomide and is used to treat patients with relapsed and refractory multiple myeloma.

These second and third-generation IMiDs have become cornerstones of multiple myeloma therapy and have significantly improved patient outcomes.[1][2]

The Molecular Mechanism of Action: Hijacking the Ubiquitin-Proteasome System

The therapeutic effects of thalidomide and its analogues are primarily mediated through their interaction with the protein Cereblon (CRBN).[3] CRBN is a substrate receptor for the Cullin 4-RING E3 ubiquitin ligase complex (CRL4^CRBN^).[4][5] By binding to CRBN, these drugs act as a "molecular glue," effectively hijacking the E3 ligase machinery and redirecting it to a new set of target proteins, known as neosubstrates, that are not normally recognized by this complex. This leads to the ubiquitination and subsequent degradation of these neosubstrates by the proteasome.[6]

Caption: Mechanism of action of isoindolinone derivatives via the Cereblon E3 ubiquitin ligase pathway.

The key neosubstrates responsible for the anti-myeloma activity of IMiDs are the lymphoid transcription factors Ikaros (IKZF1) and Aiolos (IKZF3). The degradation of these proteins leads to the downregulation of key survival factors for myeloma cells, ultimately resulting in apoptosis.

Synthesis of Key Isoindolinone Derivatives

The synthesis of the isoindolinone core and its derivatives has been the subject of extensive research. Here, we provide detailed protocols for the synthesis of thalidomide, lenalidomide, and pomalidomide.

Experimental Protocol: Synthesis of Thalidomide

The synthesis of thalidomide can be achieved through the condensation of phthalic anhydride with L-glutamine.

Materials:

-

Phthalic anhydride

-

L-glutamine

-

Toluene

-

Triethylamine (NEt₃)

-

Acetic anhydride (Ac₂O)

-

Saturated sodium bicarbonate solution

-

Diethyl ether

Procedure: [7]

-

Grind phthalic anhydride (1.0 eq) and L-glutamine (1.01 eq) together.

-

Suspend the resulting powder in toluene.

-

Add triethylamine (1.0 eq) and acetic anhydride (3.0 eq).

-

Heat the reaction mixture to reflux (approx. 110°C) for 9 hours.

-

Cool the reaction to room temperature and then in an ice-salt bath to -5°C for 30 minutes.

-

Collect the solid product by vacuum filtration.

-

Wash the solid with a saturated sodium bicarbonate solution and then with diethyl ether.

-

Dry the product to obtain thalidomide.

Experimental Protocol: Synthesis of Lenalidomide

Lenalidomide synthesis involves the coupling of 3-aminopiperidine-2,6-dione hydrochloride with a substituted benzoyl derivative, followed by reduction of a nitro group.

Step 1: Synthesis of 3-(4-nitro-1-oxoisoindolin-2-yl)piperidine-2,6-dione [7][8]

Materials:

-

Methyl 2-(bromomethyl)-3-nitrobenzoate

-

3-aminopiperidine-2,6-dione hydrochloride

-

N,N-Diisopropylethylamine (DIPEA) or Sodium Bicarbonate

-

N,N-Dimethylformamide (DMF) or Tetrahydrofuran (THF)

-

Ethanol

-

Water

Procedure:

-

Combine methyl 2-(bromomethyl)-3-nitrobenzoate (1.0 eq), 3-aminopiperidine-2,6-dione hydrochloride (1.0 eq), and a base such as DIPEA (4.0 eq) or sodium bicarbonate in a suitable solvent like DMF or THF.[8][9]

-

Heat the mixture (e.g., 50-60°C or 80-85°C) for several hours (e.g., 2-12 hours).[9][10]

-

Monitor the reaction by TLC or HPLC.

-

Upon completion, cool the reaction mixture and precipitate the product by adding water.

-

Filter the solid, wash with ethanol and water, and dry to yield the nitro intermediate.

Step 2: Reduction to Lenalidomide [9]

Materials:

-

3-(4-nitro-1-oxoisoindolin-2-yl)piperidine-2,6-dione

-

Palladium on carbon (Pd/C)

-

Methanol or Isopropanol/Water mixture

-

Hydrogen gas or a hydrogen source like ammonium chloride/iron powder[11]

Procedure:

-

Dissolve the nitro intermediate in a suitable solvent such as methanol or an isopropanol/water mixture.

-

Add a catalytic amount of Pd/C.

-

Hydrogenate the mixture under hydrogen pressure or by using a transfer hydrogenation method.

-

After the reaction is complete, filter off the catalyst.

-

Concentrate the filtrate and purify the product by recrystallization to obtain lenalidomide.

Experimental Protocol: Synthesis of Pomalidomide

Pomalidomide can be synthesized from 4-nitroisobenzofuran-1,3-dione and 3-aminopiperidine-2,6-dione hydrochloride.[4][12][13]

Step 1: Condensation Reaction [4][12][13]

Materials:

-

4-nitroisobenzofuran-1,3-dione

-

3-aminopiperidine-2,6-dione hydrochloride

-

Anhydrous sodium acetate

-

Acetic acid

Procedure:

-

React 4-nitroisobenzofuran-1,3-dione with 3-aminopiperidine-2,6-dione hydrochloride in the presence of sodium acetate and acetic acid to form the N-(4-nitro-1,3-dioxoisoindolin-2-yl)piperidine-2,6-dione intermediate.

Step 2: Cyclization [4][12][13]

Materials:

-

The intermediate from Step 1

-

Anhydrous sodium acetate

-

Acetic acid

Procedure:

-

Heat the intermediate in the presence of sodium acetate and acetic acid to induce cyclization to the nitro-pomalidomide derivative.

Materials:

-

The nitro-pomalidomide derivative

-

Palladium on carbon (Pd/C)

-

Methanol

-

Hydrogen gas

Procedure:

-

Reduce the nitro group of the intermediate via catalytic hydrogenation with Pd/C in methanol to yield pomalidomide.

Quantitative Analysis of Biological Activity

The biological activity of isoindolinone derivatives can be quantified using various in vitro assays. The following tables summarize key data for thalidomide, lenalidomide, and pomalidomide.

Table 1: Comparative Binding Affinities to Cereblon (CRBN)

| Compound | Binding Affinity (Kd) to CRBN-DDB1 | Reference(s) |

| Thalidomide | ~250 nM | [10][14] |

| Lenalidomide | ~178 nM | [14] |

| Pomalidomide | ~157 nM | [10][14] |

Table 2: Antiproliferative Activity in Multiple Myeloma Cell Lines

| Compound | Cell Line | IC₅₀ | Reference(s) |

| Lenalidomide | MM.1S | ~128 nM (as part of a conjugate) | [15] |

| Pomalidomide | MM.1S | - | |

| Thalidomide | Various | 4-11 µM (for derivatives TC11 and TC13) | [16] |

Note: IC₅₀ values can vary depending on the cell line and assay conditions.

Key Experimental Workflows

Cereblon Binding Assay (Fluorescence Polarization)

This assay is used to determine the binding affinity of a compound to Cereblon. It is a competitive assay where the test compound displaces a fluorescently labeled ligand from the protein, resulting in a change in fluorescence polarization.[2][17][18][19]

Caption: Principle of a fluorescence polarization-based Cereblon binding assay.

Protocol:

-

Reagent Preparation: Prepare solutions of purified recombinant Cereblon protein, a fluorescently labeled thalidomide analog (tracer), and the test compound in a suitable assay buffer.

-

Assay Plate Setup: In a microplate, add the assay buffer, the fluorescent tracer, and varying concentrations of the test compound.

-

Protein Addition: Add the Cereblon protein to initiate the binding reaction.

-

Incubation: Incubate the plate at room temperature for a specified period to allow the binding to reach equilibrium.

-

Measurement: Read the fluorescence polarization of each well using a plate reader equipped with the appropriate filters.

-

Data Analysis: Plot the fluorescence polarization values against the logarithm of the test compound concentration and fit the data to a suitable binding model to determine the IC₅₀ or Kᵢ value.

TNF-α Inhibition Assay

This assay measures the ability of a compound to inhibit the production of the pro-inflammatory cytokine TNF-α from immune cells, typically peripheral blood mononuclear cells (PBMCs), stimulated with lipopolysaccharide (LPS).[5][20][21][22][23]

Protocol:

-

Cell Culture: Isolate and culture PBMCs from healthy donor blood.

-

Compound Treatment: Pre-incubate the PBMCs with various concentrations of the test compound for a specified time.

-

Stimulation: Stimulate the cells with LPS to induce TNF-α production.

-

Supernatant Collection: After an incubation period, centrifuge the plate and collect the cell culture supernatant.

-

ELISA: Quantify the amount of TNF-α in the supernatant using a standard sandwich ELISA protocol. This involves capturing the TNF-α with a specific antibody, detecting it with a second, enzyme-linked antibody, and then adding a substrate to generate a colorimetric signal.

-

Data Analysis: Measure the absorbance at the appropriate wavelength and calculate the concentration of TNF-α from a standard curve. Determine the IC₅₀ value for TNF-α inhibition by plotting the percentage of inhibition against the logarithm of the test compound concentration.

Beyond Immunomodulation: The Expanding Therapeutic Landscape of Isoindolinones

The versatility of the isoindolinone scaffold extends far beyond its role in immunomodulation and protein degradation. Researchers have explored its potential in a wide range of therapeutic areas.

Antibacterial Agents

Several isoindolinone derivatives have demonstrated promising antibacterial activity against a variety of bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA).[24][25][26] The mechanism of action is often distinct from that of traditional antibiotics, making them attractive candidates for combating drug-resistant infections. Structure-activity relationship (SAR) studies have shown that modifications to both the isoindolinone core and the N-substituent can significantly impact antibacterial potency.[25]

Kinase Inhibitors

The isoindolinone scaffold has been successfully employed in the design of inhibitors for various protein kinases, which are key regulators of cellular processes and are often dysregulated in cancer.[27] SAR studies have revealed that specific substitutions on the isoindolinone ring can lead to potent and selective inhibition of kinases such as VEGFR, PI3Kγ, and others.[24][27][28]

PARP Inhibitors

Poly(ADP-ribose) polymerase (PARP) inhibitors are a class of anticancer agents that have shown significant efficacy in tumors with deficiencies in DNA repair pathways. The structural similarity of the isoindolinone core to the nicotinamide moiety of NAD+, a PARP substrate, has inspired the development of isoindolinone-based PARP inhibitors.[29][30][31][32] These compounds have shown potent enzymatic inhibition and may offer advantages in terms of their pharmacokinetic properties.[31][32]

Conclusion and Future Perspectives

The journey of isoindolinone derivatives is a powerful testament to the dynamic and often unpredictable nature of drug discovery. From a tragic beginning, this chemical scaffold has emerged as a cornerstone of modern therapeutics, particularly in the treatment of multiple myeloma. The elucidation of its mechanism of action through the modulation of the Cereblon E3 ligase complex has not only explained its therapeutic effects but has also opened up the exciting new field of targeted protein degradation with the development of PROTACs.

The continued exploration of the isoindolinone scaffold is yielding novel compounds with diverse biological activities, including antibacterial, kinase inhibitory, and PARP inhibitory effects. As our understanding of the structure-activity relationships of these derivatives deepens, we can expect the development of even more potent and selective therapeutic agents. The future of isoindolinone-based drug discovery is bright, with the potential to address a wide range of unmet medical needs.

References

- Huang, D., Shen, C., Wang, W., Huang, L., Ni, F., & Li, J. (2016). New synthesis route for the preparation of pomalidomide.

- Huang, D., Shen, C., Wang, W., Huang, L., Ni, F., & Li, J. (2016). New synthesis route for the preparation of pomalidomide. Taylor & Francis Group - Figshare.

- Abdizadeh, R., Hadizadeh, F., & Abdizadeh, T. (2020). QSAR analysis of coumarin-based benzamides as histone deacetylase inhibitors using CoMFA, CoMSIA and HQSAR methods. Journal of Molecular Structure, 1199, 126961.

- Huang, D., Shen, C., Wang, W., Huang, L., Ni, F., & Li, J. (2016).

- Fischer, E. S., Böhm, K., Lydeard, J. R., Yang, H., Stadler, M. B., Cavadini, S., ... & Thomä, N. H. (2014). Structure of the DDB1-CRBN E3 ubiquitin ligase in complex with thalidomide.

- Krasikova, V., Lebedev, A., & Chernobroviy, A. (2016). Alternative synthesis of lenalidomide.

- Gundogdu, N., Taslimi, P., Er, M., Erdemir, A., Ergun, Y., Gulcin, I., & Ceylan, M. (2020). Synthesis of Novel Isoindolinones: Carbonic Anhydrase Inhibition Profiles, Antioxidant Potential, Antimicrobial Effect, Cytotoxicity and Anticancer Activity.

- Muller, G. W., Konnecke, W. G., Smith, A. M., & Khetani, V. D. (1999). A concise two-step synthesis of thalidomide. Organic Process Research & Development, 3(2), 129-130.

- European Patent Office. (2019). METHOD FOR PREPARING LENALIDOMIDE (EP 3789385 A1).

- Ouni, L., Ramazani, A., & Aghahosseini, H. (2022). Schematic representation for the synthesis of lenalidomide.

- BenchChem. (2025).

- Mejai, A., Rakotoarivelo, N. V., Najahi, E., & Nepveu, F. (2017).

- Wang, Z., Ma, C., & Wuest, W. M. (2017). Discovery and Initial Structure-Activity Relationships of N-Benzyl Tricyclic Indolines as Antibacterials for Methicillin-Resistant Staphylococcus aureus. PMC.

- Thermo Fisher Scientific. (n.d.). TNF-α (free) ELISA.

- Sorba, G., Medana, C., Fruttero, R., Cena, C., Di Stilo, A., Galli, U., ... & Gasco, A. (1997).

- Reddy, M. S., Kumar, M. S., & Reddy, P. P. (2015). Process for the preparation of lenalidomide (U.S.

- RayBiotech. (2024). (PDF) TNF ELISA Protocol v1.

- BenchChem. (2025). A Comparative Analysis of Thalidomide vs. Pomalidomide as E3 Ligase Recruiters. BenchChem.

- BenchChem. (2025). Binding Affinity of Thalidomide Analogs to Cereblon: A Technical Guide. BenchChem.

- BenchChem. (2025). Application Notes and Protocols for LPS-Induced TNF-α Secretion Assay. BenchChem.

- Hideshima, T., Chauhan, D., Shima, Y., Raje, N., Davies, F. E., Tai, Y. T., ... & Anderson, K. C. (2009). IC 50 values (mM) of thalidomide derivatives for inhibiting proliferation of multiple myeloma cell lines.

- Thermo Fisher Scientific. (n.d.).

- SINE IC50 values of normal, leukemic, and multiple myeloma log-phase cell lines with 48-hour drug exposure by CT-Blue assay.

- Lopez-Girona, A., Mendy, D., Ito, T., ... & Handa, H. (2012). Binding of lenalidomide and pomalidomide to CRBN within the CRBN–DDB1 complex.

- BPS Bioscience. (n.d.). Cereblon Binding Assay Kit.

- Nanomicrospheres. (n.d.).

- Fisher Scientific. (n.d.).

- ChemicalBook. (n.d.). Pomalidomide synthesis.

- Stangeland, E. L., Mccarthy, K., Jetson, R., & Campbell, A. M. (2025). Novel Isoindolinone-Containing PARP Inhibitors: Synthesis and Therapeutic Applications in CNS Cancer Treatment.

- Thalidomide and Lenalidomide - Table. (n.d.).

- BPS Bioscience. (n.d.).

- Khotsombat, S., Suddee, N., Theppitak, C., ... & Bhambra, A. S. (2026). Synthesis of Isobenzofuranones and Isoindolinones via Claisen–Schmidt Condensation and Their Antileishmanial Activity. ACS Omega.

- Chamberlain, P. P., & Hamann, L. G. (2019).

- Mallesha, L., Karthik, C. S., & Patil, V. (2016). (PDF) Synthesis, characterization and antibacterial activity of isoindoline-1, 3-dione derivatives.

- Gadhe, C. G., & Kothandan, G. (2022). (PDF) Structure–activity relationship and in silico development of c-Met kinase inhibitors.

- Chen, H., et al. (2024). Discovery of Potent Isoindolinone Inhibitors that Target an Active Conformation of PARP1 Using DNA-Encoded Libraries. PubMed.

- Stangeland, E. L., Mccarthy, K., Jetson, R., & Campbell, A. M. (2025).

- Stangeland, E. L., Mccarthy, K., Jetson, R., & Campbell, A. M. (2025).

- Reaction Biology. (n.d.). Cereblon Binding Assay Service.

- Mologni, L., et al. (2011). Synthesis, structure-activity relationship and crystallographic studies of 3-substituted indolin-2-one RET inhibitors. Request PDF.

- Ito, T., & Handa, H. (2016).

- Sun, L., et al. (2020). Structure-activity relationship studies of indolin-2-one derivatives as vascular endothelial growth factor receptor inhibitors and anticancer agents. PubMed.

- BPS Bioscience. (2024, April 4).

- Penning, T. D., et al. (2012).

- Cuny, G. D., et al. (2012).

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. m.youtube.com [m.youtube.com]

- 3. pbm.va.gov [pbm.va.gov]

- 4. tandf.figshare.com [tandf.figshare.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. WO2016024286A2 - An improved process for synthesis of lenalidomide - Google Patents [patents.google.com]

- 8. US8946265B2 - Process for the preparation of lenalidomide - Google Patents [patents.google.com]

- 9. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. researchgate.net [researchgate.net]

- 12. tandfonline.com [tandfonline.com]

- 13. researchgate.net [researchgate.net]

- 14. Structure of the DDB1-CRBN E3 ubiquitin ligase in complex with thalidomide - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Efficient Synthesis of Immunomodulatory Drug Analogues Enables Exploration of Structure Degradation Relationships - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. bpsbioscience.com [bpsbioscience.com]

- 18. Fluorescence Polarization Assay Protocol: A Step-by-Step Guide for Accurate Measurements - nanomicronspheres [nanomicronspheres.com]

- 19. bpsbioscience.com [bpsbioscience.com]

- 20. novamedline.com [novamedline.com]

- 21. pdf.benchchem.com [pdf.benchchem.com]

- 22. Immune Cell Stimulation via LPS | Thermo Fisher Scientific - HK [thermofisher.com]

- 23. assets.fishersci.com [assets.fishersci.com]

- 24. mdpi.com [mdpi.com]

- 25. Discovery and Initial Structure-Activity Relationships of N-Benzyl Tricyclic Indolines as Antibacterials for Methicillin-Resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]

- 26. researchgate.net [researchgate.net]